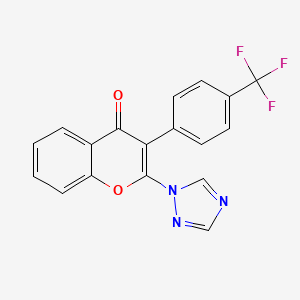
8,8a-Dihydro-8-hydroxygambogic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8a-Dihydro-8-hydroxygambogic acid is a natural product isolated from the resin of Garcinia hanburyi. This compound has garnered significant attention due to its potent anticancer properties. It exhibits cytotoxicity against various cancer cell lines, making it a valuable subject of study in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8,8a-Dihydro-8-hydroxygambogic acid is primarily obtained through natural extraction from the resin of Garcinia hanburyi. The resin is collected by making incisions in the bark of the tree, allowing the resin to ooze out and solidify. This resin is then processed to isolate the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes through natural extraction methods .
Chemical Reactions Analysis
Types of Reactions: 8,8a-Dihydro-8-hydroxygambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationship .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to introduce different functional groups
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which are studied for their enhanced or altered biological activities .
Scientific Research Applications
8,8a-Dihydro-8-hydroxygambogic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of xanthones and their derivatives.
Biology: The compound is studied for its cytotoxic effects on cancer cell lines, particularly HeLa cells, with an IC50 value of 0.64 ± 0.02 μM
Medicine: Due to its potent anticancer properties, it is being explored as a potential therapeutic agent for cancer treatment.
Industry: While its industrial applications are limited, it is used in research settings to develop new anticancer drugs
Mechanism of Action
The mechanism of action of 8,8a-Dihydro-8-hydroxygambogic acid involves its interaction with molecular targets and pathways that regulate cell proliferation and apoptosis. The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. It also inhibits the activity of certain enzymes involved in cell survival pathways, leading to cell death .
Comparison with Similar Compounds
- Gambogic acid
- Gambogenic acid
- Morellic acid
- Desoxymorellin
Comparison: 8,8a-Dihydro-8-hydroxygambogic acid is unique due to its specific structural features, such as the presence of a hydroxyl group at the 8-position and its dihydro form. These structural differences contribute to its distinct biological activities compared to other similar compounds like gambogic acid and gambogenic acid .
Properties
Molecular Formula |
C38H46O9 |
|---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(Z)-4-[(1S,2S,8R,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)/b21-13-/t24-,25-,27-,29-,36+,37?,38-/m0/s1 |
InChI Key |
LJUARHDVFLLQMF-ARCSGUTISA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H]([C@@H]([C@H]4C3=O)O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
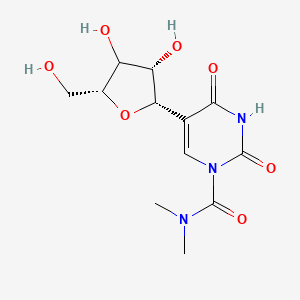
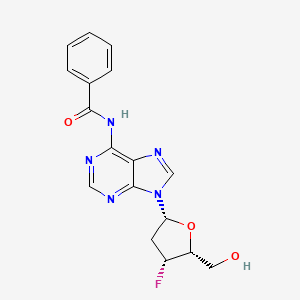
![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
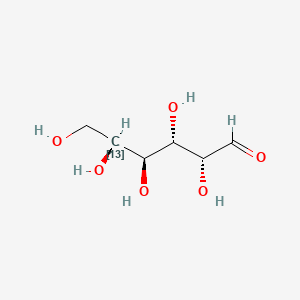
![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

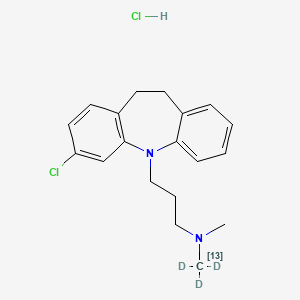
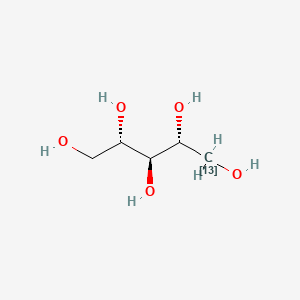
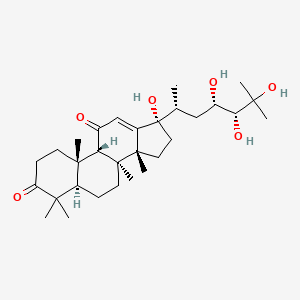
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)
